molecular formula C7H12NNaO8P2 B1260461 Risedronate sodium monohydrate CAS No. 353228-19-0

Risedronate sodium monohydrate

Número de catálogo: B1260461
Número CAS: 353228-19-0
Peso molecular: 323.11 g/mol
Clave InChI: KLQNARDFMJRXSF-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Risedronate sodium monohydrate is a useful research compound. Its molecular formula is C7H12NNaO8P2 and its molecular weight is 323.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Indications

Risedronate sodium monohydrate is FDA-approved for several indications:

  • Postmenopausal Osteoporosis : To prevent and treat osteoporosis in postmenopausal women.
  • Osteoporosis in Men : To improve BMD and reduce fracture risk.
  • Glucocorticoid-Induced Osteoporosis : For patients undergoing glucocorticoid therapy.
  • Paget's Disease : To manage this condition characterized by abnormal bone remodeling .

Dosage Forms and Administration

Risedronate is available in various dosing regimens:

Indication Dosage Form Frequency
Postmenopausal Osteoporosis5 mg tabletsDaily
35 mg tabletsOnce a week
150 mg tabletsOnce a month
Osteoporosis in Men35 mg tabletsOnce a week
Glucocorticoid-Induced Osteoporosis5 mg tabletsDaily
Paget's Disease30 mg tabletsDaily for 2 months

Case Studies and Clinical Trials

  • Postmenopausal Osteoporosis :
    • A multicenter, double-blind study compared risedronate 35 mg weekly with placebo over three years. Results showed a significant reduction in vertebral fractures (by approximately 70%) and non-vertebral fractures compared to placebo .
    • Another trial assessed risedronate 150 mg once monthly versus 5 mg daily, demonstrating comparable efficacy in increasing BMD at key skeletal sites .
  • Glucocorticoid-Induced Osteoporosis :
    • In a randomized controlled trial involving patients on long-term glucocorticoids, risedronate significantly improved BMD at the lumbar spine and hip compared to placebo .
  • Paget's Disease :
    • A study on patients with Paget's disease indicated that risedronate effectively normalized alkaline phosphatase levels and improved bone pain symptoms over a treatment period of six months .

Safety Profile

This compound is generally well-tolerated. Common adverse effects include gastrointestinal symptoms such as nausea, diarrhea, and abdominal pain. Serious adverse events are rare but can include osteonecrosis of the jaw and atypical femoral fractures . The incidence of adverse reactions typically does not differ significantly between different dosing regimens.

Adverse Reactions Reported in Clinical Trials

Adverse Reaction Incidence (%)
Nausea3.1
Diarrhea3.1
Abdominal pain2.0
Arthralgia1.5
Myalgia1.1

Propiedades

Número CAS

353228-19-0

Fórmula molecular

C7H12NNaO8P2

Peso molecular

323.11 g/mol

Nombre IUPAC

sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;hydrate

InChI

InChI=1S/C7H11NO7P2.Na.H2O/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);;1H2/q;+1;/p-1

Clave InChI

KLQNARDFMJRXSF-UHFFFAOYSA-M

SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.[Na+]

SMILES canónico

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.[Na+]

Key on ui other cas no.

115436-72-1

Pictogramas

Irritant

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.